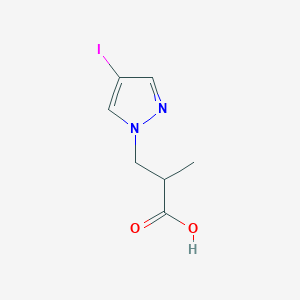![molecular formula C15H13NO5 B6231849 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2248388-30-7](/img/no-structure.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as “Dioxo”, is a synthetic compound with a wide range of applications in scientific and medical research. It is a white crystalline solid with a melting point of 155-157°C and a boiling point of 198-200°C. It has a molecular weight of 250.21 g/mol and a density of 1.12 g/cm3. Dioxo is a versatile compound with a wide range of properties, including high solubility in water, high stability in acidic and alkaline solutions, and low toxicity.
Mecanismo De Acción
The mechanism of action of Dioxo is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, Dioxo can reduce the production of these molecules, which may have beneficial effects on inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dioxo are not well understood. However, it has been shown to have anti-inflammatory, analgesic, and antifungal properties. It has also been shown to inhibit the growth of certain cancer cells and to reduce the production of certain hormones, such as cortisol. In addition, Dioxo has been shown to have antioxidant properties, which may be beneficial for the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Dioxo in laboratory experiments include its low toxicity, high stability in acidic and alkaline solutions, and its high solubility in water. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using Dioxo in laboratory experiments. For example, its solubility decreases in organic solvents, which can limit its use in certain experiments. In addition, its reaction rate is relatively slow, which can limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for the use of Dioxo in scientific and medical research. These include further research into its mechanism of action, its potential applications in drug development, and its potential use in diagnostics and therapeutics. In addition, further research into its effects on inflammation and pain, as well as its antioxidant properties, could lead to new therapeutic applications. Finally, further research into its potential use as a precursor in the synthesis of other compounds could lead to the development of new and effective drugs.
Métodos De Síntesis
Dioxo can be synthesized through a variety of methods. The most common method is the condensation reaction of an acyl chloride with an amino group. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as copper sulfate. The reaction produces a dioxo product with a yield of up to 95%. Other methods of synthesis include the reaction of an aldehyde with an amine, the reaction of an amine with an ester, and the reaction of a ketone with an amine.
Aplicaciones Científicas De Investigación
Dioxo has a wide range of applications in scientific and medical research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a reactant in the synthesis of polymers. It is also used as a precursor in the synthesis of other compounds, such as antibiotics and antifungals. In addition, Dioxo is used in the synthesis of fluorescent dyes, biochemicals, and imaging agents.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate' involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with 7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-1,3-dione", "7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-isoindole-1,3-dione (1.0 g, 7.5 mmol) and 7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid (1.5 g, 7.5 mmol) in dry tetrahydrofuran (THF) (20 mL) under nitrogen atmosphere.", "Step 2: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 g, 0.5 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: After completion of the reaction, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "Step 4: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate as eluent to afford the desired product '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate' as a white solid (yield: 70%)." ] } | |
Número CAS |
2248388-30-7 |
Nombre del producto |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate |
Fórmula molecular |
C15H13NO5 |
Peso molecular |
287.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




